tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 942207-22-9
VCID: VC11485609
InChI: InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m1/s1
SMILES:
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol

tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

CAS No.: 942207-22-9

Cat. No.: VC11485609

Molecular Formula: C15H27N3O3

Molecular Weight: 297.39 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate - 942207-22-9

Specification

CAS No. 942207-22-9
Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
IUPAC Name tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m1/s1
Standard InChI Key ZLHYIUKQLRZKRV-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N2CCNCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2

Introduction

Given the lack of specific information on this compound, we will explore related compounds and their properties to provide a comprehensive understanding of its potential characteristics and applications.

tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-Carboxylate

  • Molecular Formula: C11H22N2O3

  • Molecular Weight: 230.30 g/mol

  • Synonyms: Includes (R)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE .

tert-Butyl (2R)-2-(Aminomethyl)piperidine-1-Carboxylate

  • Molecular Formula: C11H22N2O2

  • Molecular Weight: Not specified, but similar compounds typically have weights around 200-250 g/mol .

tert-Butyl 4-(Piperidine-4-Carbonyl)piperazine-1-Carboxylate

  • Molecular Formula: C15H27N3O3

  • Molecular Weight: Not specified, but based on the formula, it would be around 300 g/mol .

Potential Applications

Piperidine and piperazine derivatives are widely used in pharmaceutical chemistry due to their ability to interact with biological targets. These compounds can serve as intermediates in the synthesis of drugs, particularly those targeting neurological disorders or acting as enzyme inhibitors.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves protecting group strategies, where the tert-butyl group serves as a protecting group for the carboxyl function. Reactions might include coupling reactions to form the carbonyl linkage between the piperidine and piperazine rings.

Safety and Handling

When handling organic compounds like these, it is essential to follow proper safety protocols, including wearing protective gear and working in a well-ventilated area. Compounds with similar structures can cause skin irritation and respiratory issues upon exposure .

Data Table: Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-CarboxylateC11H22N2O3230.30
tert-Butyl (2R)-2-(Aminomethyl)piperidine-1-CarboxylateC11H22N2O2Not Specified
tert-Butyl 4-(Piperidine-4-Carbonyl)piperazine-1-CarboxylateC15H27N3O3Not Specified

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